THP as a Morpholine Bioisostere: Superior Metabolic Stability in mTOR Kinase Inhibitor Scaffolds
Tetrahydro-2H-pyran (THP) was evaluated alongside 3,6-dihydro-2H-pyran (DHP) as bioisosteres of the morpholine moiety in mTOR kinase inhibitor (TORKi) development [1]. Compound 11b, a triazine derivative incorporating a THP-4-yl substituent (structurally analogous to the 5-(THP-4-yl)pyridin-2-amine scaffold), exhibited superior metabolic stability in human hepatocytes compared to the first-in-class brain-penetrant TORKi PQR620, which contains a morpholine moiety [1].
| Evidence Dimension | Metabolic stability in human hepatocytes |
|---|---|
| Target Compound Data | Compound 11b (THP-containing analog): Higher metabolic stability than PQR620 |
| Comparator Or Baseline | PQR620 (morpholine-containing TORKi) |
| Quantified Difference | THP analog > morpholine analog (qualitative rank order; exact fold-change not reported in abstract) |
| Conditions | Human hepatocyte metabolic stability assay |
Why This Matters
Procurement decisions based on scaffold selection must account for downstream metabolic stability, as THP-containing building blocks confer a measurable advantage over morpholine analogs in reducing CYP1A1-mediated oxidative clearance.
- [1] Borsari C, Rageot D, Beaufils F, et al. Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. Eur J Med Chem. 2023;248:115038. View Source
